![molecular formula C9H12BClO2 B591553 (2-Chloro-5-isopropylphenyl)boronic acid CAS No. 875550-89-3](/img/structure/B591553.png)
(2-Chloro-5-isopropylphenyl)boronic acid
Overview
Description
“(2-Chloro-5-isopropylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C9H12BClO2 . It is a solid substance and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, are generally non-toxic and stable, making them suitable for various synthetic reactions . They can be used in metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The InChI code for “(2-Chloro-5-isopropylphenyl)boronic acid” is 1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
Boronic acids have been widely used in a range of organic reactions . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities .
Physical And Chemical Properties Analysis
“(2-Chloro-5-isopropylphenyl)boronic acid” has a molecular weight of 198.45 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0618875 g/mol . The topological polar surface area is 40.5 Ų .
Scientific Research Applications
Sensing Applications
Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, are increasingly utilized in diverse areas of research. One of the most common applications of boronic acids is the detection of diols and anions . They are used in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used for the detection and tracking of specific biological molecules.
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This can be useful in understanding protein function and structure.
Separation Technologies
Boronic acids have been used in separation technologies . They can be used to separate specific molecules from a mixture, which can be useful in both research and industrial applications.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . They can interact with biological molecules in specific ways, which can be harnessed for therapeutic purposes.
Self-Healing Polymers and Hydrogels
Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to the hydrogels, organic gels, elastomers, and plastics . This can be useful in the development of materials with self-healing properties.
Mechanism of Action
While the specific mechanism of action for “(2-Chloro-5-isopropylphenyl)boronic acid” is not mentioned in the search results, boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .
Safety and Hazards
“(2-Chloro-5-isopropylphenyl)boronic acid” is associated with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Boronic acids, including “(2-Chloro-5-isopropylphenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests a promising future for the study and application of boronic acids in medicinal chemistry .
properties
IUPAC Name |
(2-chloro-5-propan-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO2/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIMGNGCZOAXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-isopropylphenyl)boronic acid |
Synthesis routes and methods
Procedure details
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